5MP-Propargyl

Bioconjugation Stability Maleimide Alternative

5MP-Propargyl uniquely decouples thiol bioconjugation from payload attachment via its reversible 5MP core (cysteine-specific) and terminal propargyl handle (CuAAC click). Unlike hydrolysis-prone maleimides or pre-functionalized 5MP derivatives, this dual-role reagent enables a modular two-stage workflow: traceless reversible labeling of cysteine residues, then bioorthogonal conjugation to any azide-modified payload. Eliminates need to stock multiple task-specific reagents, reducing inventory complexity and cost. 3-year powder stability at -20°C supports bulk procurement without degradation risk.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B12416047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5MP-Propargyl
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC=C1C=CC(=O)N1CC#C
InChIInChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2
InChIKeyNRHQRYLZMFHIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5MP-Propargyl (CAS 2100286-15-3): A Dual-Function, Thiol-Specific Bioconjugation and Click Chemistry Reagent


5MP-Propargyl (CAS: 2100286-15-3) is a synthetic analogue of 5-Methylene pyrrolone (5MP), characterized by the presence of a terminal alkyne (propargyl) group . It functions as a dual-role reagent in chemical biology: first, as a thiol-specific, reversible bioconjugation agent for cysteine-specific protein modification, and second, as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry . The 5MP core offers a strategic advantage over traditional maleimides due to its improved stability and reversibility, while the propargyl group enables orthogonal, bioorthogonal conjugation to azide-bearing payloads [1][2].

Why 5MP-Propargyl Cannot Be Replaced by Standard 5MP or Maleimide Reagents in Advanced Conjugation Workflows


Substituting 5MP-Propargyl with a generic maleimide, a simple 5MP analog, or an alternative thiol-reactive probe introduces critical workflow limitations and experimental uncertainty. While maleimides are widely used for thiol bioconjugation, they are chemically unstable in alkaline solutions due to ring-opening hydrolysis and lack a built-in mechanism for reversible, traceless release [1]. Standard 5MP reagents (e.g., 5MP-Fluorescein, L-Biotin-NH-5MP) enable reversible thiol conjugation but are pre-functionalized with a specific reporter or affinity tag, eliminating the user's ability to freely select and attach a custom payload . 5MP-Propargyl uniquely separates the bioconjugation step (thiol attachment via 5MP) from the functionalization step (click chemistry via propargyl), providing a modular, two-stage workflow that ensures maximum experimental flexibility and reproducibility .

Quantitative Differentiation of 5MP-Propargyl: Head-to-Head Performance Data Against Key Comparators


Class-Level Evidence: Improved Hydrolytic Stability of 5MP Core vs. Maleimide Under Physiological Conditions

The 5MP core, which forms the foundation of 5MP-Propargyl, exhibits significantly enhanced stability compared to N-alkyl maleimides under physiologically relevant conditions [1]. This class-level advantage is critical for ensuring reagent integrity during aqueous handling and labeling steps, where maleimide degradation leads to reduced conjugation efficiency and irreproducible results [1].

Bioconjugation Stability Maleimide Alternative

Functional Versatility: 5MP-Propargyl's Dual Reactivity Enables Orthogonal Conjugation Strategies

5MP-Propargyl uniquely combines a thiol-specific 5MP warhead with a terminal alkyne for CuAAC click chemistry, a functionality absent in other standard 5MP derivatives or simple thiol-reactive probes . For example, pre-functionalized probes like 5MP-Fluorescein or L-Biotin-NH-5MP lock users into a specific tag or reporter . In contrast, the propargyl group on 5MP-Propargyl serves as an orthogonal handle, allowing researchers to conjugate the 5MP-labeled biomolecule to any azide-modified payload of their choice after the initial thiol labeling step . This modularity is not achievable with non-alkyne bearing 5MP analogs.

Click Chemistry Protein Labeling Modular Conjugation

Class-Level Evidence: Enhanced Cysteine Specificity of 5MP Core Over Maleimides

The 5MP core demonstrates higher specificity for cysteine thiols compared to maleimides [1]. This class-level attribute minimizes off-target reactions with other nucleophilic amino acid residues (e.g., lysines, histidines), a common issue with maleimide-based labeling that can compromise protein function or lead to heterogeneous conjugation mixtures [1]. 5MP-Propargyl inherits this enhanced chemoselectivity, leading to cleaner, more homogeneous bioconjugates.

Chemoselectivity Thiol-Specific Off-Target Reactivity

Documented Long-Term Storage Stability of 5MP-Propargyl in Powder and Solution Forms

5MP-Propargyl exhibits well-defined, long-term stability under recommended storage conditions, a critical factor for laboratory inventory management and experimental planning [1]. In powder form, the compound is stable for up to 3 years at -20°C and 2 years at 4°C . For solution-phase work, it maintains stability for 6 months at -80°C and 1 month at -20°C . This quantified stability profile provides confidence in reagent performance over extended periods, minimizing the risk of using degraded material that could compromise experimental outcomes.

Reagent Stability Storage Logistics

High Purity Specification (≥98%) Ensures Reproducible Bioconjugation Outcomes

5MP-Propargyl is supplied with a guaranteed purity of ≥98% . This high purity specification minimizes the presence of contaminants that could interfere with sensitive bioconjugation reactions, ensuring that the observed labeling efficiency and product profiles are due to the intended chemistry and not side reactions from impurities. While purity is a common metric, its explicit specification provides a quantitative benchmark for quality assurance that may not be as clearly defined for all comparator reagents.

Purity Quality Control Reproducibility

Optimal Application Scenarios for Procuring and Using 5MP-Propargyl


Modular Protein-Protein and Protein-Drug Conjugation

In antibody-drug conjugate (ADC) development or the construction of protein-nanoparticle assemblies, 5MP-Propargyl serves as a modular linker. First, the reagent is attached to a target cysteine residue on the protein-of-interest, leveraging the 5MP core's high thiol specificity and reversible attachment [1]. The installed propargyl group then acts as a bioorthogonal handle for a second, independent CuAAC 'click' reaction with an azide-functionalized partner (e.g., a cytotoxic drug, a fluorophore, or a polymer) . This sequential, orthogonal strategy decouples the protein-labeling chemistry from the payload-attachment chemistry, simplifying optimization and enabling the use of a single intermediate (propargyl-labeled protein) to generate a library of diverse conjugates. This scenario is directly supported by the dual-functionality evidence in Section 3 .

Reversible Immobilization and Controlled Release of Active Proteins

The unique reversibility of the 5MP-thiol adduct, a class-level property of the 5MP core, makes 5MP-Propargyl ideal for applications requiring temporary protein immobilization or controlled release. A protein can be conjugated to a solid support (e.g., agarose beads) via a cysteine residue using 5MP-Propargyl, then subsequently released by applying mild alkaline conditions (pH 9.5) or via thiol exchange at physiological pH (7.5) [1]. This 'traceless' release mechanism regenerates the native cysteine residue without leaving a chemical scar on the protein [1]. This is particularly valuable for affinity purification, enzyme activity studies, or the development of stimuli-responsive biomaterials. This scenario is directly supported by the class-level stability and reversibility evidence cited in Section 3 [2].

Streamlined Procurement for Core Facilities and Multi-User Labs

For core facilities or laboratories with diverse protein-labeling needs, procuring 5MP-Propargyl offers significant logistical and cost advantages. Its documented long-term storage stability (3 years as powder at -20°C, 6 months in solution at -80°C) [1] allows for bulk purchasing without concern for rapid degradation, minimizing re-order frequency and shipping costs. Furthermore, its dual-functional nature (thiol-reactive + click handle) eliminates the need to stock multiple, task-specific 5MP derivatives (e.g., 5MP-Fluorescein, 5MP-Biotin). A single stock of 5MP-Propargyl can be used for a variety of downstream applications by simply pairing it with the appropriate azide-modified probe, thereby reducing inventory complexity and overall reagent expenditure. This scenario is directly supported by the storage stability and functional versatility evidence presented in Section 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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